molecular formula C7H3BrFNO5 B8728844 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid

Cat. No. B8728844
M. Wt: 280.00 g/mol
InChI Key: QAFMBEOJXJIPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid is a useful research compound. Its molecular formula is C7H3BrFNO5 and its molecular weight is 280.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-4-fluoro-2-hydroxy-3-nitrobenzoic Acid

Molecular Formula

C7H3BrFNO5

Molecular Weight

280.00 g/mol

IUPAC Name

5-bromo-4-fluoro-2-hydroxy-3-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO5/c8-3-1-2(7(12)13)6(11)5(4(3)9)10(14)15/h1,11H,(H,12,13)

InChI Key

QAFMBEOJXJIPCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-4-fluoro-2-hydroxybenzoic acid (I-227) (34.39 g, 0.146 mol) was dissolved in concentrated sulfuric acid (260 ml), and cooled at 0° C. At the same temperature, fuming nitric acid (d=1.52) (6.67 ml, 0.161 mol) was dropwise added with keeping the inner temperature at 0° C. or lower (about 20 minutes). After the addition, the disappearance of the starting material was confirmed by TLC, then the reaction liquid was gradually poured into ice. The aqueous layer was extracted with ethyl acetate, the organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and the solvent was evaporated away. N-hexane was added to the residue, the crystal was ground, the suspension was stirred at room temperature for 1 hour (optionally with sonication). The crystal was washed with n-hexane, followed by filtration and drying to obtain the entitled compound (33.82 g, 83%) as an orange solid.
Quantity
34.39 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
6.67 mL
Type
reactant
Reaction Step Two
Yield
83%

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